molecular formula C9H15N7O2 B2907205 N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 306290-88-0

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2907205
CAS No.: 306290-88-0
M. Wt: 253.266
InChI Key: KWZJPVMZFZQYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a nitro group, and a pyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong bases for deprotection, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and reduced amine derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a role in cell signaling and proliferation . This inhibition can lead to reduced inflammation and neuroprotection, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine stands out due to its specific combination of a piperazine ring, nitro group, and pyrimidine core, which confer unique chemical and biological properties

Properties

IUPAC Name

4-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-7(16(17)18)8(10)11-6-12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJPVMZFZQYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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